Pyridin-3-yl(pyrrolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Pyridin-3-yl(pyrrolidin-1-yl)acetic acid” is a compound that contains a pyridine ring and a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms .
Synthesis Analysis
A simple and effective method for the synthesis of substituted imidazo [1,2- a ]pyridin-3-yl-acetic acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis
The molecular structure of “Pyridin-3-yl(pyrrolidin-1-yl)acetic acid” is characterized by a pyridine ring and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The main literature method for the synthesis of imidazo- [1,2- a ]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2- a ]pyridine .Scientific Research Applications
Synthesis of Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids
- Scientific Field: Chemistry of Heterocyclic Compounds .
- Summary of Application: Pyridin-3-yl(pyrrolidin-1-yl)acetic acid is used in the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids . These compounds possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
- Methods of Application: A simple and effective method for the synthesis of these acids has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
- Results or Outcomes: The method allows obtaining the target products in one synthetic stage with high yields .
Pyrrolidine in Drug Discovery
- Scientific Field: Medicinal Chemistry .
- Summary of Application: The pyrrolidine ring in Pyridin-3-yl(pyrrolidin-1-yl)acetic acid is a versatile scaffold for novel biologically active compounds .
- Methods of Application: The review is planned on the basis of the synthetic strategies used: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings .
- Results or Outcomes: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Cosmetic Applications
- Scientific Field: Cosmetology .
- Summary of Application: Pyridin-3-yl(pyrrolidin-1-yl)acetic acid is used in cosmetic products such as wrinkle-preventive/ameliorating products .
- Methods of Application: The specific methods of application in cosmetics are not detailed in the source .
- Results or Outcomes: The outcomes of its use in cosmetics are not detailed in the source .
Treatment of Insomnia
- Scientific Field: Pharmacology .
- Summary of Application: Pyridin-3-yl(pyrrolidin-1-yl)acetic acid derivatives, such as zolpidem, are used in the treatment of short-term insomnia .
- Methods of Application: The specific methods of application in the treatment of insomnia are not detailed in the source .
- Results or Outcomes: The outcomes of its use in the treatment of insomnia are not detailed in the source .
Treatment of Various Diseases
- Scientific Field: Medicinal Chemistry .
- Summary of Application: Imidazo[1,2-a]pyridine derivatives, which include Pyridin-3-yl(pyrrolidin-1-yl)acetic acid, are proposed for the treatment of various diseases such as cancer, cardiovascular diseases, and Alzheimer’s disease .
- Methods of Application: The specific methods of application in the treatment of these diseases are not detailed in the source .
- Results or Outcomes: The outcomes of its use in the treatment of these diseases are not detailed in the source .
Insecticides and Veterinary Ectoparasiticides
- Scientific Field: Agriculture and Veterinary Medicine .
- Summary of Application: Compounds of Pyridin-3-yl(pyrrolidin-1-yl)acetic acid have been used in the past as insecticides and as veterinary ectoparasiticides .
- Methods of Application: The specific methods of application in agriculture and veterinary medicine are not detailed in the source .
- Results or Outcomes: The outcomes of its use in agriculture and veterinary medicine are not detailed in the source .
Ligands for Transition Metals and Organocatalysts
- Scientific Field: Organometallic Chemistry .
- Summary of Application: Pyrrolidine and its derivatives, including Pyridin-3-yl(pyrrolidin-1-yl)acetic acid, are used widely as ligands for transition metals and organocatalysts .
- Methods of Application: The specific methods of application in organometallic chemistry are not detailed in the source .
- Results or Outcomes: The outcomes of its use in organometallic chemistry are not detailed in the source .
Anti-Herpes Simplex Virus-1 (HSV-1) Compounds
- Scientific Field: Antiviral Research .
- Summary of Application: 7-Ethoxy-1-methyl-4, 9-dihydro-3 H -pyrido [3, 4- b ]indole derivatives, which can be synthesized from Pyridin-3-yl(pyrrolidin-1-yl)acetic acid, were reported as anti-Herpes Simplex virus-1 (HSV-1) compounds .
- Methods of Application: The specific methods of application in antiviral research are not detailed in the source .
- Results or Outcomes: These derivatives possessed considerable antiviral activity with IC 50 ranged between 5 and 6 μg/ml and substantial therapeutic indices (TI) of 80 and 83 were recorded .
Safety And Hazards
Future Directions
The future directions for “Pyridin-3-yl(pyrrolidin-1-yl)acetic acid” and similar compounds could involve further exploration of their therapeutic potential. For instance, compounds of a similar structure have been disclosed for use in inhibiting HIV integrase and treating those infected with HIV or AIDS . Additionally, the development of new pyrrolidine compounds with different biological profiles is a promising area of research .
properties
IUPAC Name |
2-pyridin-3-yl-2-pyrrolidin-1-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)10(13-6-1-2-7-13)9-4-3-5-12-8-9/h3-5,8,10H,1-2,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYYHCZMMIUNGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CN=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-3-yl(pyrrolidin-1-yl)acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.